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Compound of Interest

Compound Name: GW788388

Cat. No.: B1684705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of GW788388, a potent and selective

inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-Like Kinase 5

(ALK5). It covers the compound's discovery, mechanism of action, pharmacological profile, and

the experimental protocols used for its characterization.

Introduction
GW788388, with the IUPAC name 4-(4-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)-N-

(tetrahydro-2H-pyran-4-yl)benzamide, is a synthetic, orally active small molecule developed as

a selective inhibitor of the ALK5 kinase.[1] The TGF-β signaling pathway is a critical regulator of

cellular processes, and its dysregulation is a key driver in the pathogenesis of fibrotic diseases

affecting organs such as the kidney, liver, and heart.[2] By targeting ALK5, the primary signal-

transducing receptor for TGF-β, GW788388 represents a significant tool for investigating the

therapeutic potential of inhibiting this pathway in various disease models.

Discovery and Synthesis
The discovery of GW788388 was the result of a targeted lead optimization program aimed at

identifying potent, selective, and orally bioavailable ALK5 inhibitors.[3] Researchers from

GlaxoSmithKline optimized a novel phenylpyridine pyrazole chemical series to improve upon

earlier inhibitors that had poor pharmacokinetic properties.[3][4] This effort led to the
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identification of GW788388 as a lead candidate with excellent potency and a favorable in vivo

profile.

The detailed chemical synthesis for GW788388 is described by Gellibert F, et al. in the Journal

of Medicinal Chemistry (2006), 49(7), 2210-2221. The synthesis involves a multi-step process

culminating in the coupling of the core phenylpyridine pyrazole structure with the N-(tetrahydro-

2H-pyran-4-yl)benzamide side chain.

Caption: High-level workflow for the discovery and preclinical evaluation of GW788388.

Mechanism of Action
GW788388 exerts its pharmacological effect by directly inhibiting the kinase activity of TGF-β

receptors. Its primary target is ALK5 (TGF-βRI). In the canonical TGF-β signaling pathway, the

binding of a TGF-β ligand to the TGF-β type II receptor (TβRII) induces the recruitment and

phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMAD

proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4,

which translocates to the nucleus to regulate the transcription of target genes involved in

fibrosis, such as those for collagen and other extracellular matrix proteins.

GW788388 acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK5 and

preventing the phosphorylation of SMAD2 and SMAD3. This action effectively blocks the entire

downstream signaling cascade. Studies have shown that GW788388 also inhibits other related

receptors, including ALK4 and ALK7, and the TGF-β type II receptor itself, but it does not inhibit

the Bone Morphogenic Protein (BMP) type II receptor, indicating selectivity within the TGF-β

superfamily.
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Caption: The canonical TGF-β/SMAD signaling pathway and the inhibitory action of

GW788388.
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Pharmacological and Pharmacokinetic Profile
GW788388 has demonstrated potent activity in both biochemical and cellular assays, along

with efficacy in multiple animal models of fibrosis.

Table 1: In Vitro Activity of GW788388

Target/Assay IC50 Value Notes

ALK5 (TβRI) Kinase
Activity

18 nM
Cell-free biochemical
binding assay.

TGF-β Cellular Assay 93 nM
Measures inhibition of TGF-β

signaling in a cellular context.

TGF-β Type II Receptor

(TβRII)
Inhibitory Activity

Activity confirmed, but specific

IC50 not always reported.

Activin Receptor-Like Kinase 4

(ALK4)
Inhibitory Activity Activity confirmed.

Activin Receptor-Like Kinase 7

(ALK7)
Inhibitory Activity Activity confirmed.

| BMP Type II Receptor | No Inhibition | Demonstrates selectivity over the BMP signaling

pathway. |

Table 2: In Vivo Efficacy of GW788388
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Disease Model Species Dosage Key Findings

Puromycin
Aminonucleoside-
Induced Renal
Fibrosis

Rat 10 mg/kg/day (oral)
80% reduction in
collagen IA1 mRNA
expression.

Puromycin

Aminonucleoside-

Induced Renal

Fibrosis

Rat 1 mg/kg, b.i.d. (oral)

80% reduction in

collagen IA1

expression.

Diabetic Nephropathy

(db/db mice)
Mouse Not specified

Significantly reduced

renal fibrosis.

| Myocardial Infarction | Rat | 50 mg/kg/day (oral) | Attenuated systolic dysfunction and reduced

phosphorylated Smad2, α-SMA, and collagen I. |

Table 3: Pharmacokinetic Parameters of GW788388 in Rats

Parameter Value Notes

Plasma Clearance < 40 mL/min/kg
Indicates a favorable
clearance rate.

Half-life (t½) > 2 hours
Suggests adequate exposure

for in vivo studies.

| Administration Route | Oral | Orally active and bioavailable. |

Experimental Protocols
5.1 ALK5 Kinase Inhibition Assay (Fluorescence Polarization)

This protocol describes a cell-free assay to determine the direct inhibitory effect of a compound

on ALK5 kinase activity.

Objective: To quantify the IC50 value of GW788388 against ALK5.
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Principle: A fluorescently-labeled ligand with high affinity for the ALK5 ATP-binding site is

used. In the unbound state, the small ligand tumbles rapidly, resulting in low fluorescence

polarization. When bound to the larger ALK5 enzyme, its tumbling is slowed, increasing

polarization. A test compound that displaces the ligand will cause a decrease in polarization.

Methodology:

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT,

12.5 mM MgCl₂, 1.25 mM CHAPS). Prepare a stock solution of recombinant active ALK5

enzyme and a rhodamine green-labeled ligand.

Compound Plating: Serially dilute GW788388 in DMSO and dispense 1 µL into wells of a

384-well assay plate.

Enzyme/Ligand Addition: Prepare an enzyme/ligand mix in assay buffer to a final

concentration of 10 nM ALK5 and 1 nM fluorescent ligand. Add 40 µL of this mix to each

well.

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes)

to reach equilibrium.

Data Acquisition: Read the plates on a fluorescence polarization reader (e.g., LJL Acquest)

with appropriate excitation (485 nm) and emission (530 nm) filters.

Analysis: Calculate fluorescence polarization for each well. Plot polarization against the

logarithm of GW788388 concentration and fit the data to a four-parameter logistic equation

to determine the IC50 value.

5.2 Cell-Based TGF-β-Induced Smad Phosphorylation Assay (Western Blot)

This protocol assesses the ability of GW788388 to inhibit TGF-β signaling within a cellular

context.

Objective: To determine if GW788388 blocks TGF-β-induced phosphorylation of SMAD2/3 in

cells.

Methodology:
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Cell Culture: Plate a responsive cell line (e.g., human peritoneal mesothelial cells

(HPMCs) or HaCaT keratinocytes) in appropriate growth media and allow them to adhere.

Serum Starvation: Once cells reach ~80% confluency, replace the medium with low-serum

or serum-free medium for 12-24 hours to reduce basal signaling.

Compound Pre-treatment: Treat cells with various concentrations of GW788388 (or

vehicle control) for 1-2 hours.

TGF-β Stimulation: Add recombinant human TGF-β1 (e.g., 5 ng/mL) to the wells (except

for the unstimulated control) and incubate for 30-60 minutes.

Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer containing protease

and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF

membrane, and probe with primary antibodies against phospho-SMAD2/3 and total

SMAD2/3. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a

loading control.

Detection: Use HRP-conjugated secondary antibodies and an enhanced

chemiluminescence (ECL) substrate to visualize the protein bands.

Analysis: Quantify band intensity using densitometry. Normalize phospho-SMAD levels to

total SMAD and the loading control to determine the inhibitory effect of GW788388.

Clinical Development Status and Outlook
Despite its potent preclinical anti-fibrotic activity and favorable pharmacokinetic profile,

GW788388 has not advanced into major clinical trials. Reports in the literature suggest that a

lack of comprehensive human safety data has been a significant hurdle for its clinical

application. Furthermore, potential off-target effects or class-wide safety concerns, such as

cardiac side effects reported for other TGF-βRI inhibitors, may have contributed to the decision

not to pursue clinical development.
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Currently, the primary role of GW788388 is as a powerful and widely used research tool in

preclinical studies to explore the biology of TGF-β signaling in fibrosis, cancer, and other

pathological processes. Its high potency and selectivity continue to make it a valuable

compound for validating the therapeutic hypothesis of ALK5 inhibition in various disease

contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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